ML323

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML323 是一种新型小分子抑制剂,靶向泛素特异性肽酶 1 (USP1) 和泛素相关因子 1 (UAF1) 复合物。 该化合物因其对去泛素化过程的有效抑制作用而受到广泛关注,去泛素化过程在多种细胞途径中发挥着至关重要的作用,包括 DNA 损伤反应和癌症进展 .

科学研究应用

生化分析

Biochemical Properties

ML323 is a potent and reversible inhibitor of USP1-UAF1, a deubiquitinase complex that removes ubiquitin from FANCD2 and PCNA . It exhibits excellent selectivity towards USP1-UAF1, with an IC50 of 76 nM in a Ub-Rho assay . This compound has been shown to increase the endogenous monoubiquitination levels of both PCNA and FANCD2, two known cellular targets of USP1-UAF1 .

Cellular Effects

This compound has been found to impede cell viability and colony formation in various cancer cells, including esophageal squamous cell carcinoma (ESCC) cells . It blocks cells at the G0/G1 phase, reduces the protein level of c-Myc, cyclin D1, CDK4, and CDK6, and triggers DNA damage and active p53 . This compound induces apoptosis by p53-Noxa and stimulates protective autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the deubiquitinase activity of USP1-UAF1, leading to increased ubiquitination of its substrates, PCNA and FANCD2 . This inhibition disrupts the DNA damage response, leading to DNA damage, cell cycle arrest, and apoptosis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to promote fracture healing in nonunion rats, suggesting potential therapeutic applications

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway, where it inhibits the deubiquitinase activity of USP1-UAF1 . This affects the stability of proteins such as PCNA and FANCD2, which are involved in DNA repair and replication .

Subcellular Localization

Given its role as a USP1-UAF1 inhibitor, it is likely to be found in the nucleus where it can interact with its target proteins, PCNA and FANCD2 .

准备方法

合成路线和反应条件

ML323 是通过多步化学过程合成的 反应条件通常涉及使用有机溶剂、催化剂和受控温度设置,以确保高产率和纯度 .

工业生产方法

虽然 this compound 的具体工业生产方法尚未得到广泛记录,但该化合物是在研究实验室中使用标准有机合成技术生产的。 合成过程的可扩展性允许以足够数量生产 this compound,用于研究和潜在的治疗应用 .

化学反应分析

反应类型

ML323 主要经历去泛素化抑制反应。它与 USP1-UAF1 复合物相互作用,阻止泛素从靶蛋白上移除。 这种抑制导致泛素化蛋白的积累,从而影响各种细胞过程 .

常用试剂和条件

涉及 this compound 的反应通常需要 USP1-UAF1 复合物和泛素化底物的存在。 这些反应的条件包括生理 pH 值、适当的缓冲体系和受控温度,以模拟细胞环境 .

主要形成的产物

This compound 与 USP1-UAF1 复合物反应形成的主要产物是去泛素化抑制。 这导致泛素化蛋白的稳定,从而导致各种下游效应,包括细胞周期阻滞、凋亡和对 DNA 损伤剂的敏感性增强 .

作用机制

ML323 通过选择性抑制 USP1-UAF1 去泛素化酶复合物来发挥其作用。这种抑制阻止了泛素从靶蛋白上的移除,导致泛素化蛋白的积累。这些蛋白的稳定可以触发各种细胞反应,包括 DNA 损伤修复、细胞周期调节和凋亡。 This compound 的分子靶标包括增殖细胞核抗原 (PCNA) 和范可尼贫血互补组 D2 (FANCD2),它们对于 DNA 修复过程至关重要 .

相似化合物的比较

ML323 在选择性抑制 USP1-UAF1 复合物方面独一无二。其他类似化合物包括:

P005091: 泛素特异性蛋白酶 7 (USP7) 的选择性抑制剂,具有抗癌活性.

OTUB1/USP8-IN-1: OTUB1 和 USP8 的有效抑制剂,用于研究非小细胞肺癌.

USP7/USP47 抑制剂: USP7 和 USP47 的选择性抑制剂,具有潜在的抗癌作用.

与这些化合物相比,this compound 对 USP1-UAF1 复合物表现出更高的选择性和效力,使其成为研究去泛素化及其在各种细胞过程中的作用的宝贵工具 .

属性

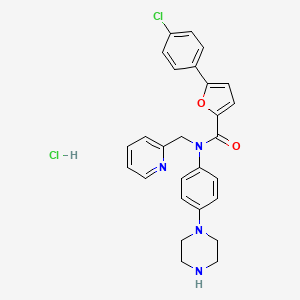

IUPAC Name |

5-methyl-2-(2-propan-2-ylphenyl)-N-[[4-(triazol-1-yl)phenyl]methyl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIRVWPJNKZOSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572414-83-5 |

Source

|

| Record name | 1572414-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

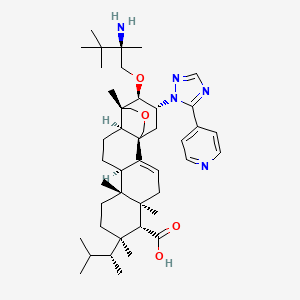

![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)

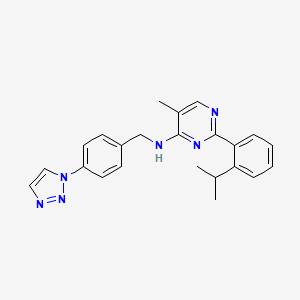

![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)

![5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B609079.png)

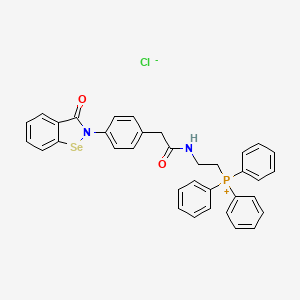

![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)